molecular formula C12H15N3O2 B15298075 tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate

tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15298075
M. Wt: 233.27 g/mol
InChI Key: SGUUVNWFMZSXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide. This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of multicomponent reactions (MCRs) is favored due to their efficiency and atom economy. These methods allow for the incorporation of almost all starting materials into the final product, reducing waste and improving yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its ability to inhibit specific enzymes and pathways makes it a potential candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of high-value chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme sterol 14-alpha demethylase, which is crucial for ergosterol biosynthesis in fungal cells. This inhibition disrupts the cell membrane integrity, leading to antifungal effects . Additionally, the compound’s ability to undergo various chemical modifications allows it to target different pathways, enhancing its therapeutic potential .

Comparison with Similar Compounds

  • tert-Butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
  • tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

Comparison: Compared to similar compounds, tert-butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate stands out due to its unique structural features and reactivity. The presence of the amino group at the 8-position enhances its biological activity, making it a more potent candidate for drug development. Additionally, the tert-butyl group provides greater stability and solubility, which are advantageous in both synthetic and biological applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)9-7-15-6-4-5-8(13)10(15)14-9/h4-7H,13H2,1-3H3

InChI Key

SGUUVNWFMZSXBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2C=CC=C(C2=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.